molecular formula C19H18N2O2 B8438813 N-(1-benzylpyrrolidin-3-yl)phthalimide

N-(1-benzylpyrrolidin-3-yl)phthalimide

Cat. No.: B8438813
M. Wt: 306.4 g/mol
InChI Key: LBPDTAFHCUGAQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzylpyrrolidin-3-yl)phthalimide is a phthalimide derivative characterized by a benzyl-substituted pyrrolidine ring attached to the nitrogen of the isoindole-1,3-dione core. Phthalimide derivatives are widely studied for their roles in organic synthesis, polymer chemistry, and pharmaceuticals due to their stability, reactivity, and ability to act as intermediates or bioactive agents .

Properties

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

2-(1-benzylpyrrolidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C19H18N2O2/c22-18-16-8-4-5-9-17(16)19(23)21(18)15-10-11-20(13-15)12-14-6-2-1-3-7-14/h1-9,15H,10-13H2

InChI Key

LBPDTAFHCUGAQN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1N2C(=O)C3=CC=CC=C3C2=O)CC4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Variations

Phthalimide derivatives differ primarily in their N-substituents, which dictate their chemical behavior and applications. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences
Compound Name Substituent Key Applications Reactivity/Properties References
N-(1-benzylpyrrolidin-3-yl)phthalimide Benzylpyrrolidinyl Hypothesized medicinal chemistry (e.g., CNS targeting) Potential amine-mediated bioactivity; solubility influenced by aromatic and cyclic amine groups -
3-Chloro-N-phenyl-phthalimide Chlorophenyl Polymer synthesis (polyimide monomers) High purity required for polymerization; halogen enhances electrophilicity
N-(cyclohexylthio)phthalimide Cyclohexylthio Rubber vulcanization (accelerator) Improves heat resistance and elasticity; sulfur enables crosslinking
N-(sulfonyloxy)phthalimide Sulfonyloxy Serine protease inhibition (suicide substrate) Generates reactive isocyanates via Lossen rearrangement; high inactivation rates (~250,000 M⁻¹s⁻¹)
Lenalidomide Amino isoindole Pharmaceuticals (multiple myeloma) Binds CRBN, inducing protein degradation; stereoelectronic effects critical
N-(4-Bromobutyl)phthalimide Bromobutyl Organic synthesis (alkylating agent) Reacts with nucleophiles (e.g., piperazines); bromine enhances leaving-group ability

Reactivity and Mechanism

  • This compound: The benzylpyrrolidine group may enhance solubility in organic solvents and facilitate interactions with biological targets (e.g., via hydrogen bonding or π-π stacking).
  • N-(sulfonyloxy)phthalimide : Acts as a suicide substrate for serine proteases. Enzyme-catalyzed ring opening generates an acyl-enzyme intermediate, followed by Lossen rearrangement to produce a reactive isocyanate that irreversibly inhibits the enzyme .
  • N-(cyclohexylthio)phthalimide : Accelerates rubber vulcanization by releasing sulfur radicals, enabling crosslinking. Its cyclohexyl group enhances thermal stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.